3-Bromo-1-(2-chlorophenyl)piperidin-2-one
Overview
Description
“3-Bromo-1-(2-chlorophenyl)piperidin-2-one” is a chemical compound with the molecular formula C11H11BrClNO . It is used in research and has a molecular weight of 288.57 g/mol .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 288.57 g/mol . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Biological Activity : The synthesis of a compound similar to 3-Bromo-1-(2-chlorophenyl)piperidin-2-one, involving bromo and chlorophenyl groups, demonstrated good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Molecular Structure Investigations : Studies involving compounds with structures analogous to this compound focus on their crystal structure, characterized by various spectroscopic methods, highlighting their potential in material science and pharmaceutical applications (Fatma et al., 2017).
Reactions and Mechanisms
Kinetic Studies : Research on compounds with bromo and chlorophenyl groups, similar to the subject compound, includes studies on their reaction kinetics with amines, providing insights into reaction mechanisms and potential pharmaceutical applications (Castro et al., 2001).
Ring-Opening Reactions : Investigations into the ring-opening reactions of thiophene dioxides with bromo and piperidine components offer insights into reaction optimization and mechanisms, potentially informing the synthesis of related compounds (Tsirk et al., 1998).
Synthesis of Derivatives and Analogs
Synthesis of Analog Compounds : The synthesis of compounds incorporating elements of this compound has been explored for creating potential drug candidates, particularly in the context of Alzheimer’s disease treatment (Rehman et al., 2018).
Development of New Derivatives : Research on derivatives with bromo, chlorophenyl, and piperidine groups highlights the potential for developing novel compounds with various pharmaceutical applications (Mai, 2005).
Potential Applications in Medicinal Chemistry
Role in Antiplatelet Aggregation : Studies have investigated compounds similar to this compound for their antiplatelet aggregation activity, indicating potential therapeutic applications (Youssef et al., 2011).
Medicinal Intermediate Synthesis : The compound and its analogs have been used in the synthesis of medicinal intermediates, particularly in the creation of N,N-substituted piperazines, which are important in medicinal chemistry (Xue Weiliang, 2008).
Properties
IUPAC Name |
3-bromo-1-(2-chlorophenyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-8-4-3-7-14(11(8)15)10-6-2-1-5-9(10)13/h1-2,5-6,8H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVSBBUEHDVHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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